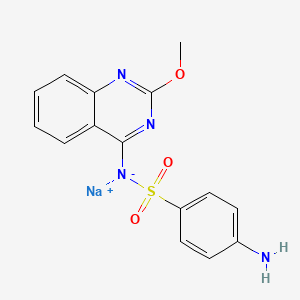
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt is a synthetic compound belonging to the sulfonamide class of drugs. Sulfonamides are known for their antimicrobial properties and have been widely used in the treatment of bacterial infections. This particular compound is characterized by the presence of a sulfanilamide group attached to a quinazoline ring, which enhances its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfonamide group.
Quinazoline Ring Formation: Cyclization to form the quinazoline ring.
Methoxylation: Introduction of the methoxy group.
Neutralization: Conversion to the sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and pH. The final product is purified using techniques such as crystallization, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions include various derivatives of sulfanilamide with different functional groups, which can exhibit diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on bacterial growth.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from producing folic acid, leading to their death. This mechanism is highly specific to bacteria, making the compound an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.
Sulfacetamide: Used primarily in ophthalmic solutions for treating eye infections.
Uniqueness
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt is unique due to the presence of the quinazoline ring, which enhances its biological activity and makes it more effective against certain bacterial strains compared to other sulfonamides.
Eigenschaften
CAS-Nummer |
102395-89-1 |
|---|---|
Molekularformel |
C15H13N4NaO3S |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
sodium;(4-aminophenyl)sulfonyl-(2-methoxyquinazolin-4-yl)azanide |
InChI |
InChI=1S/C15H13N4O3S.Na/c1-22-15-17-13-5-3-2-4-12(13)14(18-15)19-23(20,21)11-8-6-10(16)7-9-11;/h2-9H,16H2,1H3;/q-1;+1 |
InChI-Schlüssel |
KRHKPEVKBROBGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=CC=CC=C2C(=N1)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















